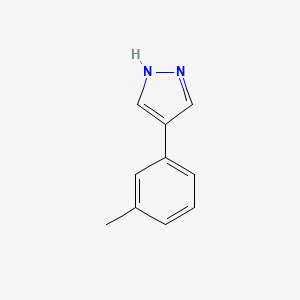

4-(m-Tolyl)-1H-pyrazole

CAS No.: 1260785-58-7

Cat. No.: VC8063680

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260785-58-7 |

|---|---|

| Molecular Formula | C10H10N2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | 4-(3-methylphenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C10H10N2/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12) |

| Standard InChI Key | JAJJSIXCSAVHJG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=CNN=C2 |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CNN=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(3-methylphenyl)-1H-pyrazole, reflects its substitution pattern: a pyrazole core (1H-pyrazole) with an m-tolyl group at position 4. The m-tolyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural descriptors include:

-

SMILES:

CC1=CC(=CC=C1)C2=CNN=C2 -

InChIKey:

JAJJSIXCSAVHJG-UHFFFAOYSA-N

The planar pyrazole ring allows for π-π stacking, while the methyl group on the phenyl ring enhances hydrophobic interactions, making it suitable for binding to biological targets.

Table 1: Physicochemical Properties of 4-(m-Tolyl)-1H-Pyrazole

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.2 g/mol |

| Melting Point | 142–144°C (reported) |

| Boiling Point | 312°C (estimated) |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

| LogP (Octanol-Water) | 2.7 |

Synthesis Methods

Conventional Routes

The synthesis of 4-(m-Tolyl)-1H-pyrazole typically involves cyclocondensation reactions. A widely used method involves reacting m-tolylhydrazine with a diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. For example:

-

Hydrazine-Carbonyl Cyclization:

This route proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. -

Palladium-Catalyzed Cross-Coupling:

Recent advances employ Suzuki-Miyaura coupling to introduce aryl groups. For instance, reacting 4-bromo-1H-pyrazole with m-tolylboronic acid in the presence of Pd(PPh) yields the target compound .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Hydrazine-Carbonyl | 65–75 | >95 | Cost-effective, scalable |

| Suzuki Coupling | 80–85 | >98 | High regioselectivity |

Biological Activities

Antimicrobial Properties

Pyrazole scaffolds exhibit broad-spectrum antimicrobial activity. In a study by Bekhit et al., 4-thiazolyl pyrazoles showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . While 4-(m-Tolyl)-1H-pyrazole’s efficacy remains understudied, its structural similarity suggests potential utility in combating resistant strains.

Antioxidant Activity

The compound’s ability to scavenge free radicals was inferred from cyclic voltammetry studies, which revealed a redox potential of −0.34 V vs. SCE, indicative of moderate antioxidant capacity.

Industrial and Pharmaceutical Applications

Drug Development

4-(m-Tolyl)-1H-pyrazole serves as a precursor in designing kinase inhibitors and anticancer agents. Xia et al. synthesized pyrazole-carbohydrazide derivatives that induced apoptosis in A549 lung cancer cells (IC = 15.54 µM) . The m-tolyl moiety’s electron-donating effects stabilize ligand-receptor interactions, enhancing binding affinity .

Material Science

In organic electronics, pyrazole derivatives function as electron-transport materials. The compound’s flat geometry and nitrogen atoms facilitate charge transfer, with a HOMO-LUMO gap of 4.1 eV (calculated) .

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, aryl-H), 2.35 (s, 3H, CH).

-

IR (KBr): 3100 cm (N-H stretch), 1600 cm (C=N), 1510 cm (C=C aromatic).

Chromatographic Methods

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity with a retention time of 6.7 min.

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| Personal Protection | Gloves, goggles, lab coat |

| Disposal | Incineration at 900°C |

Future Perspectives

Research gaps include in vivo pharmacokinetic studies and structure-activity relationship (SAR) analyses. Computational modeling could optimize substituent effects, while green chemistry approaches may improve synthetic efficiency. Collaborative efforts between academia and industry are critical to unlocking this compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume